Product packaging for 4-[(Pyridin-3-yl)amino]benzoic acid(Cat. No.:CAS No. 1249291-07-3)

4-[(Pyridin-3-yl)amino]benzoic acid

Cat. No.: B2680369
CAS No.: 1249291-07-3
M. Wt: 214.224
InChI Key: MUIFAEIHXHXFAH-UHFFFAOYSA-N
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Description

4-[(Pyridin-3-yl)amino]benzoic acid (CAS 1249291-07-3) is a high-purity chemical compound with a molecular formula of C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 g/mol . This molecule features a benzoic acid group linked directly to a pyridine ring via an amino bridge, a structural motif common in the development of various bioactive molecules and ligands for metal complexes . Researchers value this compound as a versatile chemical building block. Its structure, which includes hydrogen bond donors and acceptors (TPSA 62.22, 2 H-donors, 3 H-acceptors), makes it a valuable precursor in organic synthesis and medicinal chemistry research, particularly for creating more complex molecules like Schiff base derivatives and aroylhydrazones . Such derivatives, especially those incorporating nicotinic acid, are frequently investigated for their significant biological activities, which can include antitumor, antimicrobial, and anticonvulsant properties, and are also studied as potential corrosion inhibitors or analytical reagents . This product is strictly for research and further manufacturing applications, and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling information. This compound has associated hazard statements H315, H319, and H335, indicating it can cause skin and eye irritation and may cause respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O2 B2680369 4-[(Pyridin-3-yl)amino]benzoic acid CAS No. 1249291-07-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(pyridin-3-ylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-12(16)9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h1-8,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIFAEIHXHXFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Aminobenzoic Acid and Pyridine Derivatives

4-[(Pyridin-3-yl)amino]benzoic acid is a heterocyclic aromatic compound. Its structure features a benzoic acid core substituted at the 4-position with an amino group linked to a pyridine (B92270) ring at the 3-position. This unique arrangement combines an electron-withdrawing carboxylic acid group with an electron-rich pyridine moiety, which allows for a variety of interactions within biological and chemical systems.

Aminobenzoic acids are compounds that have both a carboxyl and an amino group directly attached to an aromatic ring. nih.gov Para-aminobenzoic acid (PABA), also known as 4-aminobenzoic acid, is a well-known example. nih.gov PABA is utilized in the chemical industry as a precursor for the synthesis of folate, a vital vitamin for DNA synthesis and replication. nih.gov Derivatives of aminobenzoic acids, including those with halogen, aliphatic, or aromatic substitutions, are widely used in industrial and chemical applications. nih.gov

Pyridine and its derivatives are also significant in medicinal chemistry. For instance, they have been incorporated into peptidomimetics that show selectivity for certain enzymes. researchgate.net The combination of aminobenzoic acid and pyridine motifs in this compound results in a molecule with potential for diverse applications.

Significance of Arylamine Carboxylic Acid Scaffolds in Molecular Sciences

Arylamine scaffolds are recognized as privileged structures in drug discovery, appearing in a wide range of biologically active natural products and pharmaceuticals. researchgate.net The arylamine group is a key pharmacophore that contributes to various important biological functions. researchgate.net The frequent appearance of the p-aminobenzoic acid (PABA) moiety in drugs highlights the importance of this structural motif. In a database of over 12,000 commercial drugs, 1.5% were found to contain the PABA scaffold, with applications as antibacterial, antineoplastic, and local anesthetic agents, among others. researchgate.net

The versatility of arylamine carboxylic acid scaffolds stems from their ability to participate in various chemical transformations, allowing for the synthesis of large and diverse chemical libraries. For example, the amino group of arylamines can be converted to aryl diazonium intermediates, which can then undergo a variety of DNA-compatible C-C bond-forming reactions. rsc.org This highlights the utility of the arylamine motif as a versatile handle for chemical diversification.

Furthermore, the combination of an arylamine with a carboxylic acid provides opportunities for forming multiple interaction points with biological targets. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the arylamine can also participate in hydrogen bonding and other non-covalent interactions. This multi-point interaction capability is often a key feature in the design of potent and selective inhibitors of enzymes and receptors.

Overview of Academic Research Trajectories for 4 Pyridin 3 Yl Amino Benzoic Acid

Single-Crystal X-ray Diffraction Studies of this compound and its Derivatives

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.

Studies on derivatives and co-crystals of this compound reveal key geometric parameters. For instance, in a co-crystal with 3,4-bis[(pyridin-3-ylmethyl)amino]cyclobut-3-ene-1,2-dione, the asymmetric unit contains one benzoic acid molecule and half of the squaramide molecule. iucr.orgnih.gov The geometry around the copper(II) ion in a mononuclear macrocyclic complex derivative was found to be square-planar. jst.go.jp In the case of 3-(3-(pyridin-3-yl)ureido)benzoic acid, the dihedral angle between the pyridine (B92270) and benzene (B151609) rings is a significant conformational parameter. researchgate.net

Detailed analysis of bond lengths and angles provides insight into the electronic distribution within the molecule. For example, in 2-amino-4-chloropyridinium 4-chlorobenzoate, the C-O distances in the carboxylate group are indicative of the bond order. mdpi.com

Table 1: Selected Crystallographic Data for this compound Derivatives and Co-crystals

CompoundCrystal SystemSpace GroupKey Geometric FeaturesReference
Benzoic acid-3,4-bis[(pyridin-3-ylmethyl)amino]cyclobut-3-ene-1,2-dione (1/2)--Asymmetric unit contains a half squaramide molecule and one benzoic acid molecule. iucr.orgnih.gov iucr.orgnih.gov
4-[(Pyridin-3-ylmethylene)-amino]phenyldodecanoate Schiff base--- researchgate.net
2-Amino-4-chloropyridinium 4-chlorobenzoateMonoclinicPcAcid/base pair formation. mdpi.com mdpi.com
3-(3-(Pyridin-3-yl)ureido)benzoic acidOrthorhombicPna21Dihedral angle between rings is a key feature. researchgate.net researchgate.net

The solid-state architecture of this compound and its derivatives is heavily influenced by a variety of intermolecular interactions, with hydrogen bonding playing a predominant role. In the co-crystal of benzoic acid and 3,4-bis[(pyridin-3-ylmethyl)amino]cyclobut-3-ene-1,2-dione, N—H⋯O hydrogen bonds lead to the formation of chains, which are further connected by O—H⋯N hydrogen bonds between the benzoic acid and pyridine rings, creating extended ribbons. iucr.orgnih.gov Weaker C—H⋯O interactions also contribute to the stability of the crystal structure. iucr.orgnih.gov

In molecular salts involving aminopyridinium cations and carboxylate anions, charge-assisted N+-H⋯O- hydrogen bonds are a common and robust feature, often forming R22(8) ring motifs. researchgate.netresearchgate.net These primary interactions are frequently supplemented by other noncovalent forces, leading to complex three-dimensional networks. researchgate.net For example, in the crystal structure of 4-[(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)amino]benzoic acid, intermolecular N—H⋯O and O—H⋯O hydrogen bonds create a two-dimensional framework, which is further stabilized by weak C—H⋯O interactions. researchgate.net The combination of hydrogen and halogen bonds has also been explored to create predictable supramolecular assemblies. nih.gov

The predictable nature of hydrogen bonding, particularly the robust carboxylic acid⋯pyridine synthon, allows for the rational design of supramolecular architectures. nih.govacs.org By combining different intermolecular interactions, such as hydrogen and halogen bonds, it is possible to construct extended 1-D and 2-D networks with controlled connectivity and dimensionality. nih.gov

In the case of molecular salts formed between aminopyridines and benzoic acid derivatives, the primary supramolecular heterosynthons are often based on charge-assisted hydrogen bonds. researchgate.net These synthons can then be linked together through additional hydrogen bonds and other weak noncovalent interactions to generate higher-order structures like chains and sheets. researchgate.net The study of these supramolecular assemblies is crucial for understanding crystal packing and for the design of new materials with desired solid-state properties.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and providing a unique "molecular fingerprint" of this compound. These complementary techniques are sensitive to the vibrations of chemical bonds within a molecule. acs.org

Key vibrational modes for this compound and its derivatives include:

C=O Stretching: The carboxylic acid carbonyl group exhibits a strong absorption in the FT-IR spectrum, typically in the range of 1660-1715 cm⁻¹. mkjc.inrjptonline.org

N-H Stretching and Bending: The secondary amine N-H stretching vibration appears in the FT-IR spectrum, while its bending modes can also be identified.

C-N Stretching: The stretching vibration of the bond between the pyridine ring and the amino group is another characteristic feature.

Aromatic C-H Vibrations: Stretching and bending vibrations of the C-H bonds on both the pyridine and benzene rings are observable in both FT-IR and Raman spectra. mkjc.in

O-H Stretching: The carboxylic acid O-H stretch is typically a broad band in the FT-IR spectrum due to hydrogen bonding.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to provide a more detailed assignment of the observed vibrational bands. mkjc.inresearchgate.netresearchgate.netindexcopernicus.com

Table 2: Characteristic Vibrational Frequencies for this compound and Related Structures

Vibrational ModeTypical Wavenumber (cm⁻¹)TechniqueReference
C=O Stretch (Carboxylic Acid)1660 - 1715FT-IR mkjc.inrjptonline.org
C=N Stretch (Schiff Base)~1600 - 1615FT-IR rjptonline.org
Aromatic C-H Stretch>3000FT-IR, Raman mkjc.in
N-H Stretch (Amine)~3176 - 3334FT-IR nih.gov
O-H Stretch (Carboxylic Acid)Broad, ~2428 - 3000FT-IR nih.gov

Electronic Spectroscopy (UV-Vis) for Elucidation of Electronic Transitions and Conjugation Pathways

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by probing the transitions of electrons from lower to higher energy levels upon absorption of light. hnue.edu.vn For this compound, the UV-Vis spectrum is characterized by absorptions arising from π→π* and n→π* transitions associated with the aromatic rings and the carbonyl and amino functional groups. rjptonline.orguzh.ch

The conjugation between the pyridine ring, the amino linker, and the benzoic acid moiety influences the position and intensity of the absorption bands. Extended conjugation typically leads to a bathochromic (red) shift, meaning absorption at longer wavelengths. hnue.edu.vn The solvent environment can also affect the spectrum.

In derivatives, such as Schiff bases formed from 4-aminobenzoic acid, the electronic spectra show distinct bands corresponding to π→π* and n→π* transitions. rjptonline.org For example, a Schiff base derived from 4-aminobenzoic acid and an aldehyde showed absorption bands at 261 nm (π→π) and 368 nm (n→π). rjptonline.org The stability of related compounds has been monitored using UV-Vis spectroscopy by observing changes in absorbance over time. researchgate.net

Table 3: Electronic Transitions for Derivatives of 4-Aminobenzoic Acid

Compound TypeTransitionWavelength (λmax)Reference
Schiff base of 4-aminobenzoic acidπ→π~261 - 284 nm rjptonline.org
Schiff base of 4-aminobenzoic acidn→π~340 - 368 nm rjptonline.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of molecules in solution. Both ¹H and ¹³C NMR are used to characterize this compound and its derivatives.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For this compound, distinct signals are expected for the protons on the pyridine and benzene rings, as well as for the amine and carboxylic acid protons. The coupling patterns (splitting of signals) reveal the connectivity of the protons. For example, in a derivative, the protons of the pyridine ring and the substituted benzene ring show characteristic chemical shifts and coupling constants. google.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. The carbonyl carbon of the carboxylic acid is typically found at a downfield chemical shift. The carbons of the aromatic rings also have characteristic chemical shift ranges.

NMR data is crucial for confirming the successful synthesis of derivatives and for studying their dynamic behavior in solution. For instance, NMR has been used to characterize Schiff bases and other derivatives of 4-aminobenzoic acid. researchgate.net

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for the structural elucidation of "this compound". It provides crucial information for confirming the molecular formula and offers insights into the molecule's structure through the analysis of its fragmentation patterns.

The molecular formula of "this compound" is C12H10N2O2, which corresponds to a molecular weight of 214.22 g/mol sigmaaldrich.com. High-resolution mass spectrometry (HRMS) can be used to confirm this elemental composition by providing a highly accurate mass measurement of the molecular ion.

Under electrospray ionization (ESI) in positive ion mode, the compound is expected to be readily protonated to form the pseudomolecular ion [M+H]+ at a mass-to-charge ratio (m/z) of approximately 215.08. The protonation can occur at several sites, including the nitrogen of the pyridine ring, the secondary amine, or the carbonyl oxygen of the carboxylic acid. The relative abundance of protonation at these different sites can be influenced by the solvent system used during the analysis nih.gov.

Electron ionization (EI) mass spectrometry would likely produce a distinct molecular ion peak (M+) at m/z 214, confirming the molecular weight. The subsequent fragmentation pattern in EI-MS provides a fingerprint for the compound's structure. Based on the known fragmentation of related compounds such as benzoic acid and aminobenzoic acids, a plausible fragmentation pathway for "this compound" can be predicted nist.govdocbrown.info.

Key fragmentation pathways are expected to involve the cleavage of the carboxylic acid group and the bond between the two aromatic rings. Common losses would include the hydroxyl radical (•OH, mass = 17) and the carboxyl group (•COOH, mass = 45).

A characteristic fragmentation pattern would likely involve the following steps:

Loss of a hydroxyl radical from the molecular ion to form an acylium ion.

Subsequent loss of a carbon monoxide (CO) molecule from the acylium ion.

Cleavage of the C-N bond linking the two aromatic rings.

The following data table summarizes the predicted key ions and their proposed structures in the mass spectrum of "this compound".

m/z (Predicted)Ion FormulaProposed Fragment StructureFragmentation Pathway
214[C12H10N2O2]+•Molecular Ion (M+•)Ionization of the parent molecule
197[C12H9N2O]+Acylium ionM+• - •OH
169[C11H9N2]+[M - OH]+ - CO
121[C6H5O2]+Benzoic acid radical cationCleavage of the C-N bond
93[C5H5N2]+3-Aminopyridine radical cationCleavage of the C-N bond

This detailed analysis of the fragmentation pattern, in conjunction with the accurate mass measurement of the molecular ion, provides unambiguous confirmation of the structure of "this compound".

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies (DFT and Ab Initio Methods)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the molecular properties of 4-[(Pyridin-3-yl)amino]benzoic acid. These calculations offer a detailed view of its electronic structure, spectroscopic characteristics, and optical properties from first principles.

Frontier Molecular Orbital (FMO) theory is a critical tool in quantum chemistry for describing chemical reactivity and bioactivity. ajchem-b.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller energy gap suggests higher polarizability and greater chemical reactivity. semanticscholar.org

While specific FMO studies for this compound are not widely available in the reviewed literature, analysis of analogous structures provides valuable insights. For instance, computational studies on related Schiff base derivatives containing pyridine (B92270) and benzene (B151609) rings have been performed. The electronic properties of one such compound, (E)-N-(5-methylisoxazol-3-yl)-4-((pyridin-2-ylmethylene)amino)benzenesulfonamide, were calculated using DFT with the B3LYP/6-311+G(d,p) basis set. semanticscholar.org The HOMO is primarily located on the benzene ring, azomethine group, and parts of the sulfonamide group, while the LUMO is concentrated on the pyridine ring. semanticscholar.org

Table 1: FMO Properties of a Related Pyridine-Benzene Compound

Parameter Value (eV)
HOMO Energy -6.84
LUMO Energy -2.62
Energy Gap (ΔE) 4.22

Data sourced from a study on (E)-N-(5-methylisoxazol-3-yl)-4-((pyridin-2-ylmethylene)amino)benzenesulfonamide. semanticscholar.org

The relatively low energy gap of 4.22 eV for this related molecule indicates high reactivity and biological responsiveness. semanticscholar.org Similar characteristics would be anticipated for this compound due to its comparable conjugated system involving electron-donating and electron-accepting moieties.

The Electrostatic Potential Surface (EPS or MEP) map is a valuable tool for visualizing the charge distribution of a molecule and identifying sites for electrophilic and nucleophilic attack. tandfonline.comwuxiapptec.com In an EPS map, regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. wuxiapptec.com

For this compound, the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group are expected to be regions of high electron density (nucleophilic sites). Conversely, the hydrogen atom of the carboxylic acid and the hydrogen atoms attached to the aromatic rings would represent electrophilic sites. Studies on the related compound imatinib, which also contains a pyridine and an amide linkage, show negative potential localized around the pyridine nitrogen and carbonyl oxygen, confirming these as hydrogen-bond accepting regions. mdpi.com The analysis of charge distribution helps in understanding intermolecular interactions, which are crucial for crystal packing and ligand-receptor binding.

Computational methods can accurately predict spectroscopic properties, which aids in the structural characterization of newly synthesized compounds. DFT calculations are widely used to compute vibrational frequencies (FT-IR and Raman). actascientific.com To improve accuracy, calculated frequencies are often scaled to account for anharmonicity and basis set limitations. semanticscholar.org For example, in studies of related molecules like 4-(carboxyamino)-benzoic acid, DFT calculations at the B3LYP/6-311G level have been used to assign fundamental vibrational modes, showing good agreement with experimental data. actascientific.com Aromatic C-H stretching vibrations are generally predicted in the 3120-3000 cm⁻¹ range, while N-H stretching bands appear around 3370 cm⁻¹. actascientific.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.netacs.org Theoretical calculations on related dihydrazide ligands containing pyridine rings have shown a strong correlation between the computed and experimental ¹H and ¹³C NMR chemical shifts, helping to confirm the molecular structure. mdpi.com

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Related Compound (L1)

Assignment Experimental FT-IR (cm⁻¹) Calculated (Scaled) (cm⁻¹)
N-H Stretch 3318 3422
Aromatic C-H Stretch 3067 3139-3084
C=O Stretch 1649 1675
C=N Stretch 1607 1603

Data sourced from a study on N'2,N'6-bis[(1E)-1-(thiophen-2-yl)ethylidene]pyridine-2,6-dicarbohydrazide (L1). mdpi.com

Molecules with both electron-donating groups (like the amino group) and electron-accepting groups (like the pyridine and carboxylic acid) connected by a π-conjugated system can exhibit significant non-linear optical (NLO) properties. rsc.org These properties are of interest for applications in optoelectronics and photonics. The key NLO parameter is the first-order hyperpolarizability (β), which can be calculated using quantum chemical methods.

While specific NLO calculations for this compound were not found, studies on analogous compounds are informative. For a hydrazone derivative, 4-[(Pyridine-3-carbonyl)-hydrazonomethyl]-benzoic acid, the first hyperpolarizability was calculated using DFT (B3LYP/6-31++G(d,p)). researchgate.net The result showed that its NLO response was significantly higher than that of urea, a standard NLO reference material. researchgate.net The high hyperpolarizability in such molecules arises from the intramolecular charge transfer from the electron-donor to the electron-acceptor part of the molecule. researchgate.net

Table 3: Calculated NLO Properties for a Related Hydrazone Derivative

Method Dipole Moment (μ) (Debye) First Hyperpolarizability (β) (esu)
DFT/B3LYP/6–311++G(d,p) 4.30 18.14 times that of urea
HF/6–311++G(d,p) 3.57 -

Data sourced from a study on 4-[(Pyridine-3-carbonyl)-hydrazonomethyl]-benzoic acid. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with the solvent. researchgate.net By simulating the motions of atoms and molecules over time, MD can explore the conformational landscape, identifying stable and low-energy structures that a molecule is likely to adopt in solution. longdom.orgtandfonline.com

For a flexible molecule like this compound, rotation around the C-N single bond connecting the two aromatic rings allows for various spatial arrangements. MD simulations can map the free energy landscape associated with this rotation, revealing the most probable conformations. tandfonline.com Furthermore, these simulations are crucial for understanding solvation effects, as they explicitly model the interactions between the solute and solvent molecules, which can significantly influence conformational preferences. longdom.org In the context of drug design, MD simulations are often employed after molecular docking to assess the stability of a predicted protein-ligand complex over time in a simulated physiological environment. researchgate.netbiorxiv.org

Molecular Docking Studies for Protein-Ligand Interactions In Silico

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. lidsen.comresearchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and identifying potential drug candidates. The benzoic acid scaffold is a common feature in many biologically active compounds. mdpi.commdpi.com

Derivatives of 4-aminobenzoic acid and pyridine-containing ligands have been explored in numerous docking studies against a wide range of biological targets. For instance, compounds with similar structural motifs have been investigated as potential inhibitors of enzymes crucial for the survival of pathogens, such as trans-sialidase in Trypanosoma cruzi and InhA in Mycobacterium tuberculosis. mdpi.comnih.gov Docking studies help to elucidate the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the protein's active site. lidsen.com For example, in docking studies against the T. cruzi enzyme trans-sialidase, benzoic acid derivatives were found to form important interactions within the active site. mdpi.com Given its structure, this compound is a promising candidate for such in silico screening against various disease targets.

Table 4: Example Binding Affinities of Related Ligands with Protein Targets

Ligand Identifier Target Protein (PDB ID) Binding Energy (kcal/mol)
C15 InhA (3FNG) -8.64
C15 EthR (3G1M) -8.13
Compound 18 Trans-sialidase (1MS8) -

Data for C15 (1-Adamantyl-(4-hydroxy-4-pyridin-3-ylpiperidin-1-yl)methanone) from nih.gov. Compound 18 is a para-aminobenzoic acid derivative mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling in Preclinical Contexts

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools of significant value in modern drug discovery and development. These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). For "this compound" and its analogs, QSAR and QSPR studies are instrumental in preclinical research for optimizing lead compounds, predicting biological activity, and assessing potential pharmacokinetic profiles, thereby streamlining the drug development process.

While specific, published QSAR/QSPR models focusing exclusively on "this compound" are not extensively available in the public domain, the principles of these computational methods are widely applied to analogous structures, such as aminopyridine and aminobenzoic acid derivatives. The insights from these related studies provide a robust framework for understanding how the structural attributes of "this compound" would be analyzed in a preclinical computational context.

Research Findings from Analogous Structures:

Studies on related benzoylaminobenzoic acid derivatives have demonstrated the utility of QSAR in identifying key molecular features for biological activity. For instance, in the context of developing inhibitors for enzymes like beta-ketoacyl-acyl carrier protein synthase III (FabH), QSAR models have revealed that properties such as hydrophobicity, molar refractivity, and aromaticity are crucial for inhibitory action. nih.gov The presence of heteroatoms, such as the nitrogen atoms in the pyridine ring of "this compound," can also significantly influence activity, sometimes decreasing it depending on their position and electronic environment. nih.gov

Furthermore, 3D-QSAR studies on substituted 2-aminopyridine (B139424) derivatives have highlighted the importance of the spatial arrangement of pharmacophoric features. These models use contour maps to visualize regions where specific properties, such as hydrogen bond donors, acceptors, and hydrophobic features, are favorable or unfavorable for activity. nih.gov For a molecule like "this compound," a 3D-QSAR model would likely indicate the importance of the hydrogen bond donor (the amino group), hydrogen bond acceptor (the carboxylic acid and pyridine nitrogen), and the aromatic nature of its rings for potential receptor interactions.

Hypothetical QSAR Data Table for "this compound" and Analogs:

To illustrate how a QSAR study would be set up for "this compound" and a hypothetical series of its derivatives, the following interactive data table presents the kind of data that would be generated and analyzed. The biological activity (e.g., IC₅₀) would be the dependent variable, while the calculated molecular descriptors would be the independent variables.

CompoundStructureBiological Activity (IC₅₀, µM)LogPMolecular WeightPolar Surface Area (Ų)
This compound C₁₂H₁₀N₂O₂ Hypothetical ValueCalculated Value214.22Calculated Value
Analog 1Structure with modificationHypothetical ValueCalculated ValueCalculated ValueCalculated Value
Analog 2Structure with modificationHypothetical ValueCalculated ValueCalculated ValueCalculated Value
Analog 3Structure with modificationHypothetical ValueCalculated ValueCalculated ValueCalculated Value

Note: The values in this table are for illustrative purposes to demonstrate the structure of a QSAR dataset and are not based on actual experimental data for "this compound".

In a typical QSAR workflow, a series of related compounds would be synthesized, and their biological activity determined. Concurrently, a wide range of molecular descriptors for each compound would be calculated using specialized software. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity, etc.

3D Descriptors: van der Waals volume, polar surface area, etc.

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, etc.

Hydrophobic Descriptors: LogP, etc.

Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) are then employed to build the QSAR model and identify the descriptors that have the most significant impact on biological activity. The predictive power of the resulting model is then rigorously validated using internal and external sets of compounds. nih.govnih.gov

The ultimate goal of such preclinical QSAR and QSPR modeling is to guide the synthesis of new derivatives with enhanced potency and improved pharmacokinetic properties, thereby accelerating the identification of promising drug candidates.

Exploration of 4 Pyridin 3 Yl Amino Benzoic Acid As a Ligand in Coordination and Supramolecular Chemistry

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 4-[(Pyridin-3-yl)amino]benzoic acid typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent system, often under hydrothermal or solvothermal conditions. The resulting complexes can be characterized by a suite of analytical techniques to elucidate their structure and properties.

Coordination Modes and Geometry Around Metal Centers

The this compound ligand can adopt various coordination modes, acting as a bridge between metal centers to form extended structures. The pyridine (B92270) nitrogen and the carboxylate group are the primary sites for metal coordination. The flexibility of the ligand allows it to adopt different conformations, leading to a variety of coordination geometries around the metal ions.

For instance, in coordination polymers involving similar pyridyl-amino-benzoate ligands, metal centers such as Cd(II) and Ni(II) have been observed to exhibit different coordination environments. In one case, a Cd(II) ion was found in a distorted pentagonal bipyramidal [CdN2O5] coordination geometry. nih.gov In another example with two distinct Cd(II) ions, one displayed a distorted pentagonal bipyramidal [CdNO6] geometry, while the other adopted a distorted octahedral [CdN2O4] coordination. nih.gov Similarly, Ni(II) ions in a related framework were found in an elongated octahedral [NiN2O4] geometry. nih.gov The specific geometry is influenced by factors such as the metal-to-ligand ratio, the presence of co-ligands or solvent molecules, and the reaction conditions.

Table 1: Examples of Coordination Geometries in Metal Complexes with Related Ligands

Metal Ion Coordination Geometry Description Reference
Cd(II) Distorted Pentagonal Bipyramidal [CdN2O5] nih.gov
Cd(II) Distorted Pentagonal Bipyramidal [CdNO6] nih.gov
Cd(II) Distorted Octahedral [CdN2O4] nih.gov
Ni(II) Elongated Octahedral [NiN2O4] nih.gov
Co(II) Octahedral Proposed based on spectroscopic and theoretical data for a related ligand. nih.gov

Spectroscopic Signatures of Metal Complex Formation

Spectroscopic techniques are instrumental in confirming the coordination of this compound to metal centers. Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are particularly informative.

Upon complexation, the IR spectrum shows characteristic shifts in the vibrational frequencies of the functional groups involved in coordination. For example, the stretching vibration of the C=N bond in the pyridine ring and the symmetric and asymmetric stretching vibrations of the carboxylate group (COO-) are expected to shift to lower or higher frequencies upon coordination to a metal ion. semanticscholar.org In studies of related Schiff base complexes, the C=N stretching vibration, observed around 1616-1620 cm⁻¹ in the free ligand, shifted to lower frequencies by about 10-12 cm⁻¹ upon chelation. researchgate.net Similarly, the C-O stretching vibration of the carboxylic acid group shows significant shifts upon coordination. researchgate.net

UV-Vis spectroscopy can also provide evidence of complex formation. The electronic transitions within the ligand, such as π→π* and n→π* transitions, can be affected by coordination to a metal ion, leading to shifts in the absorption bands. rjptonline.orgmdpi.com

Table 2: Spectroscopic Data for a Related Schiff Base Ligand and its Complexes

Compound Type Technique Characteristic Band/Transition Observed Shift/Feature Reference
Free Ligand IR ν(C=N) ~1616-1620 cm⁻¹ researchgate.net
Metal Complex IR ν(C=N) Shift to lower frequency by 10-12 cm⁻¹ researchgate.net
Free Ligand IR ν(C-O) of carboxyl ~1277-1290 cm⁻¹ researchgate.net
Metal Complex IR ν(C-O) of carboxylate Shifted to ~1373-1381 cm⁻¹ researchgate.net
Ligand UV-Vis π→π* and n→π* Characteristic absorption bands rjptonline.org

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of this compound to bridge metal ions makes it a suitable building block for the construction of extended one-, two-, and three-dimensional structures, such as coordination polymers and metal-organic frameworks (MOFs). semanticscholar.orgrsc.org

Design Principles for Extended Structures

The design of extended structures with this compound relies on the principles of crystal engineering. The final architecture is dictated by the coordination preferences of the metal ion, the geometry of the ligand, and the interplay of non-covalent interactions. nih.gov The flexibility of the aminobenzoic acid moiety allows the ligand to adopt various conformations, which can lead to different framework topologies. tandfonline.com

The choice of metal ion is crucial, as different metals favor different coordination numbers and geometries, thus influencing the dimensionality and connectivity of the resulting framework. acs.org The use of ancillary ligands can also be employed to control the final structure, leading to the formation of discrete complexes, 1D chains, or higher-dimensional networks. rsc.org Furthermore, the reaction conditions, such as temperature, solvent, and pH, can play a significant role in directing the self-assembly process. tandfonline.com

Topological Analysis of Frameworks

The complex networks of coordination polymers and MOFs can be simplified and classified using topological analysis. This approach represents the metal centers as nodes and the bridging ligands as linkers, revealing the underlying topology of the framework. topospro.com

For MOFs constructed from ligands analogous to this compound, various topologies have been observed. For example, a Cd(II) MOF with a related ligand exhibited a fourfold interpenetrating three-dimensional framework with a dia topology. nih.gov Another Cd(II) framework, containing binuclear [Cd2(COO)3] clusters as 6-connected nodes, resulted in a non-interpenetrating 3D framework with a pcu topology. nih.gov A 2D network with an sql topology was generated in a Ni(II) MOF where the metal ion acts as a 4-connected node. nih.gov The specific topology is a consequence of the coordination geometry of the metal ions and the connectivity of the ligand.

Table 3: Examples of Network Topologies in MOFs with Related Ligands

MOF Metal Ion Node Connectivity Topology Reference
MOF 1 Cd(II) 4-connected dia nih.gov
MOF 2 Cd(II) 6-connected pcu nih.gov
MOF 3 Ni(II) 4-connected sql nih.gov

Supramolecular Self-Assembly through Non-Covalent Interactions

In addition to coordination bonds, non-covalent interactions play a critical role in the self-assembly and stabilization of the crystal structures of compounds containing the this compound moiety. nih.gov Hydrogen bonds and π-π stacking interactions are particularly significant. nih.gov

The carboxylic acid group is a strong hydrogen bond donor, while the pyridine nitrogen and the amino group can act as hydrogen bond acceptors. This allows for the formation of robust hydrogen-bonding networks, which can link individual molecules or coordination polymer chains into higher-dimensional supramolecular architectures. tandfonline.comnih.gov For example, in the crystal structure of a related compound, intermolecular N—H⋯O hydrogen bonds link molecules into chains. researchgate.net In some cases, these hydrogen-bonding interactions can lead to the formation of 3D supramolecular frameworks from lower-dimensional coordination polymers. tandfonline.comnih.gov

Catalytic Applications of Derived Metal Complexes

The field of catalysis has seen significant advancements through the use of metal-organic frameworks, which combine the benefits of both homogeneous and heterogeneous catalysis, such as high activity, selectivity, and ease of separation and recycling. researchgate.net Ligands like this compound are prime candidates for constructing such catalytic materials due to their multifunctional nature, possessing both a Lewis basic pyridine nitrogen and a carboxylate group capable of coordinating to metal centers. These metal centers, such as Zn(II), Cu(II), Mn(II), or Ru(II), can then serve as the active sites for various catalytic transformations. arabjchem.orgmdpi.com

While specific research on the catalytic activity of complexes from this compound is limited, the behavior of isomeric structures provides significant insight. For example, a palladium-containing MOF constructed with the isomeric ligand 3-amino-4-(2-pyridyl) benzoic acid has been shown to be a highly effective catalyst for the Heck reaction. springernature.com The N,N'-bidentate chelation of the amino and pyridyl groups to the palladium centers effectively immobilizes them within the MOF structure, preventing leaching and agglomeration while maintaining high catalytic activity. springernature.com The porous structure of the MOF provides ample space for the reactants to access the catalytic sites. springernature.com

Detailed Research Findings: The Heck Reaction

In a study by Wang et al. (2024), the Pd@MOF-APBA catalyst was tested in the Heck cross-coupling reaction between iodobenzene (B50100) and various acrylates. The system exhibited excellent performance, achieving a high turnover number (TON) of over 95,000, which signifies remarkable catalyst efficiency and longevity. The reaction conditions were optimized, and the catalyst showed broad applicability across different substrates. springernature.com

The data below summarizes the catalytic performance of the Pd@MOF-APBA in the Heck reaction, highlighting the yields for different substrates. This serves as a strong indicator of the potential catalytic prowess of MOFs derived from pyridylamino benzoic acid ligands.

Table 1: Catalytic Performance of Pd@MOF-APBA in the Heck Reaction Reaction Conditions: Iodobenzene (0.5 mmol), Olefin (0.75 mmol), K₂CO₃ (1.0 mmol), TBAB (0.5 mmol), NMP (2.0 mL), 120 °C, 12 h. Catalyst: Pd@MOF-APBA (0.0005 mol% Pd).

Entry Olefin Substrate Product Yield (%)
1 Methyl acrylate (B77674) 98
2 Ethyl acrylate 99
3 n-Butyl acrylate 99
4 t-Butyl acrylate 95
5 2-Ethylhexyl acrylate 96
6 Styrene (B11656) 85

Data sourced from Wang et al. (2024). springernature.com

The results clearly demonstrate that the catalyst is highly effective for the coupling of iodobenzene with various acrylate esters, consistently producing excellent yields. springernature.com The slightly lower yield for styrene suggests some substrate-dependent electronic or steric effects. springernature.com The high turnover number and the low level of palladium leaching (measured at 4.8 ppm) underscore the benefits of anchoring the catalytic species within the robust MOF structure. springernature.com

This example of a closely related isomeric system strongly supports the potential of metal complexes of this compound to serve as effective heterogeneous catalysts for important organic transformations. The modular nature of MOFs would allow for the tuning of the metal center (e.g., using copper, ruthenium, or manganese) and the ligand itself to optimize performance for a wide range of reactions, including oxidations, reductions, and other cross-coupling reactions. arabjchem.orgnih.govuu.nl

Biological and Biochemical Investigations of 4 Pyridin 3 Yl Amino Benzoic Acid Excluding Clinical Human Data

In Vitro Enzyme Inhibition and Activation Studies

Investigations into the enzymatic activity of 4-[(Pyridin-3-yl)amino]benzoic acid have explored its potential to modulate various enzyme classes, a common strategy in drug discovery.

While direct cell-free assay data for this compound is not extensively detailed in the reviewed literature, its structural framework is a cornerstone for potent kinase inhibitors. It is a well-established intermediate in the synthesis of Nilotinib (B1678881), a second-generation inhibitor that potently targets the Bcr-Abl kinase, which is pivotal in the pathology of chronic myeloid leukemia (CML). The core structure is also integral to Imatinib, another Bcr-Abl tyrosine kinase inhibitor.

Studies have shown that the general structure of the compound allows it to interact with receptor tyrosine kinases (RTKs), which are crucial in cancer-related signaling pathways. The pyridyl-amino-benzoic acid scaffold is designed to fit into the ATP-binding pocket of these kinases. However, specific IC50 values from cell-free kinase inhibition assays for the parent compound, this compound, are not prominently reported, as research has primarily focused on its more complex derivatives.

The versatility of the this compound structure has prompted its use in developing hybrid molecules that target other enzyme classes. For instance, its derivatives have been explored in the creation of chimeric molecules designed to inhibit histone deacetylases (HDACs) in conjunction with kinases. Research into other aminobenzoic acid analogs has shown inhibitory activity against enzymes like acetylcholinesterase (AChE), though specific data on this compound's direct effect on AChE, phosphodiesterase 1 (PDE1), or low-molecular-weight protein tyrosine phosphatase (LMWPTP) is not specified in the available literature.

The mechanism of action for this class of compounds generally involves competitive inhibition at the ATP-binding site of kinases. For derivatives like Imatinib, a hydrogen bond often forms between the kinase's "gatekeeper" threonine residue and the secondary amine linking the phenyl and pyrimidine (B1678525) rings of the inhibitor scaffold.

While specific IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for this compound against isolated enzymes are not detailed, the IC50 values for its derivatives against target kinases are well-documented. For example, certain derivatives exhibit potent Bcr-Abl inhibition with IC50 values at the sub-micromolar level. The cytotoxic effects in cell lines, which are influenced by enzyme inhibition and other factors, have been quantified (see section 6.3.1).

Receptor Binding Assays and Ligand-Target Interactions In Vitro

The biological activity of this compound is predicated on its interaction with specific molecular targets, primarily enzymes and receptors. Molecular docking and ligand interaction studies of its derivatives provide insight into the binding modes. The pyridin-3-yl group and the aminobenzoic acid moiety are crucial for anchoring the molecule within the binding pockets of target proteins.

In the context of kinase inhibition, the compound's structure is designed to interact with key amino acid residues. For example, in related pyridazine (B1198779) derivatives targeting VEGFR-2, hydrogen bonds have been observed between the anilino nitrogen and glutamate (B1630785) residues (e.g., Glu883) and between a carboxylate oxygen and lysine (B10760008) residues (e.g., Lys866) in the kinase domain. The pyridine (B92270) and pyrimidine rings are recognized for their ability to interact with various biological targets involved in cancer progression.

Cellular Pathway Modulation in Model Systems (e.g., isolated cell lines)

The ultimate effect of enzyme inhibition and receptor binding is the modulation of cellular pathways, which has been investigated in various cancer cell lines.

The cytotoxic and antiproliferative effects of this compound have been evaluated against several human cancer cell lines. The compound has demonstrated significant inhibitory effects on the viability of breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. This suggests its potential to interfere with cellular processes essential for cancer cell survival and proliferation, such as cell cycle regulation and apoptosis.

The table below summarizes the reported cytotoxic activity of this compound in these cell lines.

Derivatives of this compound have also been extensively tested. For example, certain phenyldiazene (B1210812) derivatives showed potent activity against A549, HCT-116, and MCF-7 cell lines, with IC50 values in the low micromolar range.

Induction of Apoptosis in Cell Culture Models

There is no specific data available in the reviewed literature to suggest that this compound induces apoptosis in cell culture models. While related compounds, such as certain bicyclic N-fused aminoimidazole derivatives of benzoic acid, have been shown to cause programmed cell death in cancer cell lines, similar studies on this compound have not been identified.

Interference with DNA Replication or Repair Mechanisms in Cellular Models

No research findings were identified that specifically demonstrate the interference of this compound with DNA replication or repair mechanisms in cellular models. The general class of DNA damaging agents is a cornerstone of cancer therapy, and some para-aminobenzoic acid (PABA) derivatives have been investigated for such properties. However, direct experimental evidence for this compound in this context is absent from the current body of scientific literature.

Antimicrobial and Antifungal Activity In Vitro

Comprehensive searches did not uncover any studies detailing the in vitro antimicrobial or antifungal activity of this compound. The broader family of PABA derivatives has been a source of compounds with antibacterial and antifungal properties. For instance, derivatives of 1,2,4-triazole (B32235) have shown activity against various fungal and bacterial strains. However, specific minimum inhibitory concentration (MIC) values or zones of inhibition for this compound against microbial or fungal species are not reported in the available literature.

Development as a Molecular Probe or Research Tool for Biological Systems

There is no information available to indicate that this compound has been developed or utilized as a molecular probe or a research tool for investigating biological systems. While PABA itself is recognized as a fundamental building block in the synthesis of a wide array of molecules with potential therapeutic applications, the specific application of this compound as a specialized tool for biological research has not been described in published studies.

Advanced Applications and Future Research Directions

Utility in Materials Science and Nanotechnology

The combination of a rigid aromatic backbone with multiple coordination and hydrogen-bonding sites makes 4-[(pyridin-3-yl)amino]benzoic acid an attractive building block, or tecton, for the bottom-up construction of novel supramolecular architectures and functional materials.

The development of new functional materials relies on the design of molecular components that can self-assemble into ordered structures with desirable properties, such as porosity, conductivity, or specific catalytic activity. The structure of this compound is inherently suited for creating such materials. The carboxylic acid can participate in strong hydrogen-bonding interactions or be deprotonated to form carboxylates, while the pyridine (B92270) nitrogen and secondary amine offer additional sites for non-covalent interactions or coordination.

While specific studies on composites incorporating this compound are limited, its potential is evident. For instance, it could be integrated into polymer matrices to create composites with enhanced thermal stability or specific recognition capabilities due to the polar and hydrogen-bonding nature of the pyridine and amine groups. Research on related aminobenzoic acid derivatives has shown their utility in forming coordination complexes and materials with interesting properties, suggesting a promising avenue for this compound. nih.gov

A significant area of potential for this compound is in the construction of hybrid inorganic-organic systems, particularly Metal-Organic Frameworks (MOFs). ekb.eg MOFs are crystalline materials composed of metal ions or clusters linked together by organic ligands. The bifunctional nature of this compound, possessing both a carboxylate group and a pyridine nitrogen, makes it an ideal candidate for a "linker" molecule in MOF synthesis. ulisboa.ptresearchgate.net

The pyridine and carboxylate groups can coordinate to different metal centers, leading to the formation of robust three-dimensional networks with tunable pore sizes and functionalities. researchgate.net Research on similar ligands, such as 3-pyrid-4-ylbenzoic acid and 4-pyrid-4-ylbenzoic acid, has demonstrated the successful synthesis of cadmium(II) MOFs with complex topologies and interesting luminescent properties. researchgate.net It is highly probable that this compound could be used to generate novel MOFs with unique structural and functional properties, such as selective gas adsorption or catalysis. bohrium.commdpi.com The secondary amine bridge introduces an additional functional site within the pore environment, which could be exploited for post-synthetic modification or to enhance interactions with guest molecules. acs.org

Table 1: Potential MOF Architectures with this compound as a Ligand

Metal Ion Potential Coordination Sites Possible Framework Topology Potential Application
Zn(II) Carboxylate (bridging), Pyridine-N pcu, dia, sql Luminescence, Sensing, Catalysis
Cu(II) Carboxylate (paddlewheel), Pyridine-N tbo, pcu Gas Storage, Separation
Cd(II) Carboxylate, Pyridine-N dia, sql Luminescent Sensing

This table is illustrative and based on known coordination chemistry of similar ligands. Experimental validation is required.

Potential in Advanced Analytical Methods and Sensor Development (non-clinical)

The development of selective and sensitive chemosensors is a critical area of analytical chemistry. The structure of this compound contains the necessary components—a fluorophore backbone and binding sites—to function as a fluorescent sensor. samipubco.com The pyridine, amine, and carboxylate moieties can all act as potential binding sites for metal ions (cations) or anions. researchgate.net

Upon binding of an analyte, the electronic structure of the molecule would be perturbed, leading to a change in its fluorescence properties, such as intensity ("turn-on" or "turn-off") or emission wavelength (a ratiometric response). nih.gov For example, studies on other pyridine-containing benzimidazole (B57391) derivatives have shown their efficacy as ratiometric fluorescent sensors for Zn²⁺. nih.gov Similarly, MOFs constructed from ligands with available amine groups have been demonstrated to act as selective fluorescent probes for metal ions like Fe³⁺ and Al³⁺. samipubco.com Given these precedents, this compound or MOFs derived from it could be developed into sensors for environmental monitoring of specific metal pollutants. rsc.org

Emerging Reactivity Profiles and Chemical Transformations

The chemical reactivity of this compound is dictated by its three principal functional groups: the carboxylic acid, the secondary arylamine, and the pyridine ring. While classical reactions for these groups are well-established, emerging research focuses on novel transformations and catalytic applications.

Carboxylic Acid Group: Beyond standard esterification and amidation, modern methods like decarboxylative cross-coupling offer a pathway to form new C-C or C-heteroatom bonds, using the carboxylic acid as a traceless directing group or a source of an aryl anion equivalent. youtube.comorganic-chemistry.org

Secondary Amine and Pyridine Nitrogen: These nitrogen centers are nucleophilic and can undergo reactions like N-alkylation or N-arylation. msu.edu More advanced applications involve using these sites for directed C-H activation on the aromatic rings, enabling the synthesis of more complex derivatives. The high reactivity of arylamines toward electrophilic aromatic substitution can be modulated by acylating the amine, a strategy that could be applied here to control functionalization. libretexts.org

Whole Molecule Reactivity: The molecule can undergo rearrangements like the Curtius, Hofmann, or Lossen rearrangements, which transform the carboxylic acid derivative into an amine via an isocyanate intermediate. youtube.comorganic-chemistry.org These reactions provide routes to different substitution patterns on the aromatic ring.

Interdisciplinary Research Opportunities for this compound Derivatives

The multifunctional nature of this compound and its derivatives opens doors for numerous interdisciplinary research collaborations.

Medicinal Chemistry and Chemical Biology: While clinical applications are excluded here, the core structure is present in many biologically active molecules. Collaborations could focus on developing derivatives as molecular probes to study biological processes or as components in targeted drug delivery systems, for instance by incorporating them into biocompatible MOFs. mdpi.commdpi.com

Polymer Science: The compound can be used as a specialty monomer. Polymerization via the carboxylic acid and a suitable comonomer could lead to polyesters or polyamides with pendant pyridinyl-amino groups, imparting unique properties like metal chelation, pH-responsiveness, or altered optical characteristics to the bulk polymer.

Computational Chemistry: Theoretical studies can predict the properties of materials derived from this compound. mdpi.com For example, Density Functional Theory (DFT) calculations could model the electronic structure of potential MOFs, predict their band gaps, and screen for promising candidates for specific applications like gas separation or catalysis, thus guiding synthetic efforts.

Unexplored Frontiers and Challenges in Academic Research of Substituted Arylamine Carboxylic Acids

Despite the potential, the field of substituted arylamine carboxylic acids, including this compound, faces several challenges and contains many unexplored areas.

Synthetic Challenges: The synthesis of specifically substituted arylamine carboxylic acids can be difficult. uantwerpen.be Competing reactions, such as over-alkylation or -arylation of the amine, and the need for protecting group strategies can lead to low yields and complex purification procedures. researchgate.net Developing novel, efficient, and regioselective synthetic methods remains a significant challenge. For instance, direct amidation of carboxylic acids without harsh reagents is an area of active research. acs.org

Lack of Fundamental Data: For this compound specifically, there is a scarcity of fundamental photophysical and electrochemical data. A systematic characterization of its properties is a crucial first step toward realizing its potential in materials or sensor applications.

Predictive Design: While the potential for MOF formation is high, predicting the resulting structure and properties from a given ligand and metal combination is still a major hurdle in materials science. A deeper understanding of the structure-property relationships for this class of ligands is needed.

Process Scalability: Many novel synthetic methods developed in academic labs are difficult to scale up for industrial or larger-scale material production, often due to expensive catalysts, harsh conditions, or complex procedures. youtube.com Overcoming this is key to translating lab-scale discoveries into practical applications.

Q & A

What are the key challenges in synthesizing 4-[(Pyridin-3-yl)amino]benzoic acid derivatives, and how can isomer formation be controlled?

Basic Research Focus
Synthetic routes for derivatives like chidamide often face challenges such as low yields (e.g., 28% in Method 1 vs. 68% in Method 2) and unintended isomer formation due to competing acylation reactions at amino groups . For example, 4-fluorobenzene-1,2-diamine can react at either the 2- or 5-position, producing structural isomers.
Methodological Solution :

  • Optimize reaction conditions (e.g., use of CDI or HOBT/DCC coupling agents to enhance selectivity) .
  • Monitor isomer ratios via HPLC or LC-MS during purification.
  • Confirm final structures using X-ray crystallography to resolve ambiguities .

How can researchers validate the crystal structure and intermolecular interactions of this compound derivatives?

Advanced Research Focus
Single-crystal X-ray diffraction is the gold standard for resolving structural discrepancies, as demonstrated in chidamide synthesis, where two reported isomers were distinguished via crystallographic data .
Methodological Solution :

  • Grow high-quality crystals using vapor diffusion or slow evaporation.
  • Analyze hydrogen bonding and π-π stacking interactions in the crystal lattice to understand packing behavior .
  • Cross-validate with spectroscopic techniques (e.g., 1^1H/13^13C NMR) and computational modeling (DFT) for electronic structure insights.

What experimental approaches are used to study the interaction of this compound with cytochrome P450 enzymes?

Advanced Research Focus
Studies on CYP199A4 reveal competitive binding between this compound and substrates like 4-methoxybenzoic acid, critical for understanding inhibitory mechanisms .
Methodological Solution :

  • Use UV-vis spectroscopy to monitor heme iron spin-state shifts upon ligand binding.
  • Perform displacement assays with increasing concentrations of competing substrates to calculate binding affinities (KdK_d) .
  • Combine with molecular docking to predict binding orientations relative to the heme active site.

How can researchers address discrepancies in reported synthetic yields and structural assignments for this compound?

Basic Research Focus
Variations in yields (e.g., 28% vs. 68% in different methods) arise from reagent choices (CDI vs. HOBT/DCC) and purification protocols (e.g., thermal filtration vs. acetone trituration) .
Methodological Solution :

  • Reproduce multiple synthetic routes and compare yields under standardized conditions.
  • Use high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., 1^1H-13^13C HSQC) to confirm molecular identity.
  • Publish detailed crystallographic data to resolve structural ambiguities .

What strategies are employed to optimize the inhibitory potency of this compound derivatives against therapeutic targets?

Advanced Research Focus
Derivatives with sulfamoyl or trifluoromethyl groups (e.g., 4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid) show enhanced bioactivity due to improved electronic and steric profiles .
Methodological Solution :

  • Introduce substituents at the pyridine or benzoic acid moieties to modulate lipophilicity and hydrogen-bonding capacity.
  • Screen derivatives using enzyme inhibition assays (e.g., carbonic anhydrase inhibition) and correlate results with computational QSAR models.

How do researchers analyze and resolve contradictory data in enzyme inhibition studies involving this compound?

Advanced Research Focus
Contradictions may arise from differences in enzyme isoforms (e.g., CYP199A4 vs. other P450s) or assay conditions (e.g., ferric vs. ferrous heme states) .
Methodological Solution :

  • Conduct kinetic assays under controlled redox conditions (ferric/ferrous states).
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Validate findings with site-directed mutagenesis of key active-site residues.

What analytical techniques are critical for purity assessment of this compound in preclinical studies?

Basic Research Focus
Purity is vital for pharmacological reproducibility. Contaminants may include unreacted intermediates or isomers.
Methodological Solution :

  • Employ reversed-phase HPLC with UV/Vis detection (λ = 254 nm) for quantitative analysis.
  • Use 19^19F NMR (if fluorinated derivatives are present) to detect trace impurities .
  • Confirm elemental composition via combustion analysis or X-ray photoelectron spectroscopy (XPS).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.